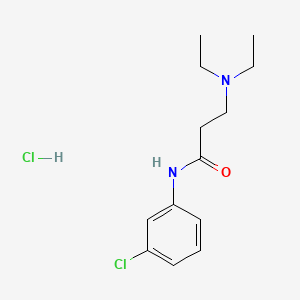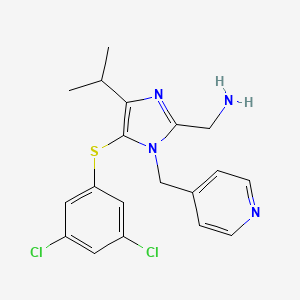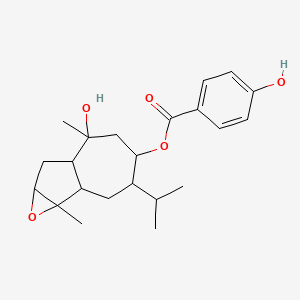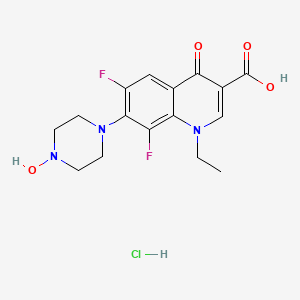
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride is a synthetic compound that belongs to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride typically involves multiple steps, including the introduction of the quinoline core, fluorination, and the addition of the piperazinyl group. Common reagents used in these reactions include fluorinating agents, piperazine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group.
Reduction: Reduction reactions may target the quinoline core or the carbonyl group.
Substitution: Substitution reactions can occur at the fluorine atoms or the piperazinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a model system for studying the reactivity and properties of quinolone antibiotics. It is also used in the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its antibacterial properties and its mechanism of action against various bacterial strains.
Medicine
Medically, this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry
In the industrial sector, the compound is used in the formulation of antibacterial agents and as a reference standard in quality control processes.
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This leads to the disruption of bacterial DNA processes and ultimately results in cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Norfloxacin
Comparison
Compared to other quinolone antibiotics, 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-ethyl-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride may exhibit unique properties such as enhanced activity against certain bacterial strains or improved pharmacokinetic profiles.
Conclusion
This compound is a significant compound in the field of antibacterial research. Its synthesis, reactivity, and applications make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
109142-53-2 |
|---|---|
Molekularformel |
C16H18ClF2N3O4 |
Molekulargewicht |
389.78 g/mol |
IUPAC-Name |
1-ethyl-6,8-difluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H17F2N3O4.ClH/c1-2-19-8-10(16(23)24)15(22)9-7-11(17)14(12(18)13(9)19)20-3-5-21(25)6-4-20;/h7-8,25H,2-6H2,1H3,(H,23,24);1H |
InChI-Schlüssel |
PBVKEPMUNYCTCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)O)F)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


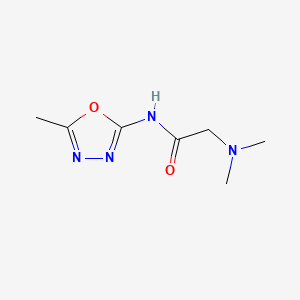
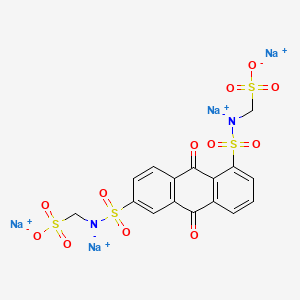

![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)
![(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone](/img/structure/B12710652.png)


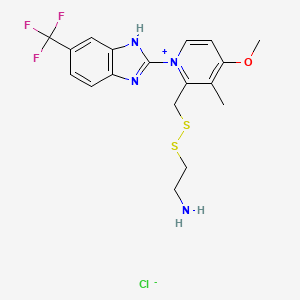
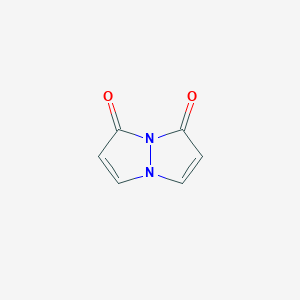
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
